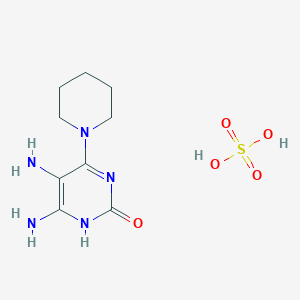![molecular formula C43H38N2O B14498027 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one CAS No. 63804-61-5](/img/structure/B14498027.png)
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one is an organic compound known for its unique structure and properties This compound is characterized by the presence of two bis(4-methylphenyl)amino groups attached to a central prop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-[bis(4-methylphenyl)amino]benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is purified through recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.
Materials Science: It is studied for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. In organic electronics, the compound acts as an electron donor, facilitating the transfer of electrons in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular pathways involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)prop-2-en-1-one: This compound lacks the bis(4-methylphenyl)amino groups, resulting in different electronic and optical properties.
2-((7-{4-[bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene)propanedinitrile: This compound contains a benzothiadiazole moiety, which imparts different electronic characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63804-61-5 |
|---|---|
Molekularformel |
C43H38N2O |
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
1,3-bis[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C43H38N2O/c1-31-5-18-37(19-6-31)44(38-20-7-32(2)8-21-38)41-26-13-35(14-27-41)15-30-43(46)36-16-28-42(29-17-36)45(39-22-9-33(3)10-23-39)40-24-11-34(4)12-25-40/h5-30H,1-4H3 |
InChI-Schlüssel |
HJWMSGAVQBPAMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC(=O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


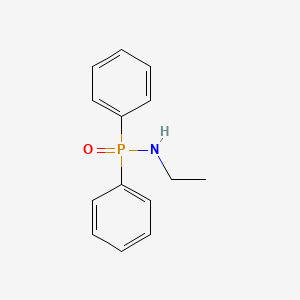

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

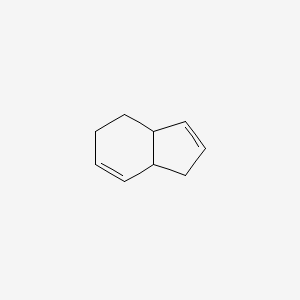
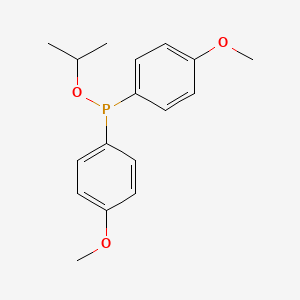

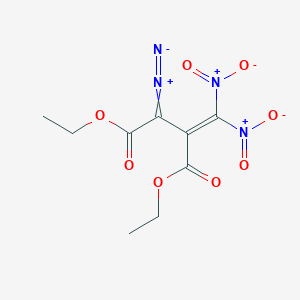
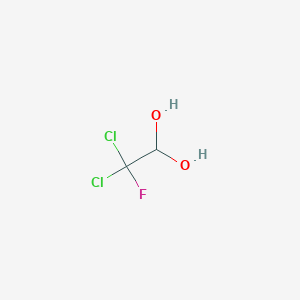
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
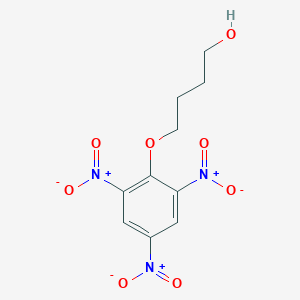
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
